molecular formula C33H31NO13 B045097 14-Salicyloylcarubicin CAS No. 116907-26-7

14-Salicyloylcarubicin

Katalognummer B045097
CAS-Nummer: 116907-26-7
Molekulargewicht: 649.6 g/mol
InChI-Schlüssel: AJAHDRMPRTTZMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-Salicyloylcarubicin is a synthetic analog of the well-known anticancer drug, daunorubicin. It was first synthesized in 1991 by researchers at the University of Tokyo and has since been studied extensively for its potential as an anticancer agent. 14-Salicyloylcarubicin is a member of the anthracycline family of drugs, which are known for their ability to intercalate with DNA and inhibit topoisomerase II, leading to cell death.

Wirkmechanismus

The mechanism of action of 14-Salicyloylcarubicin is similar to that of daunorubicin. The drug intercalates with DNA and inhibits topoisomerase II, leading to DNA damage and cell death. Additionally, the drug has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Biochemische Und Physiologische Effekte

In addition to its anticancer effects, 14-Salicyloylcarubicin has been shown to have other biochemical and physiological effects. The drug has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. Additionally, the drug has been shown to inhibit the activity of the Na+/K+ ATPase, which is involved in ion transport across cell membranes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 14-Salicyloylcarubicin is its broad spectrum of activity against cancer cell lines. Additionally, the drug has been shown to be effective in animal models of cancer. However, the low yield of the synthesis and the potential for toxicity limit its use in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 14-Salicyloylcarubicin. One area of research is the development of more efficient synthesis methods for the drug. Another area of research is the investigation of the drug's potential as a combination therapy with other anticancer agents. Additionally, the drug's potential as a treatment for other diseases, such as Alzheimer's and Parkinson's, could be explored. Finally, the investigation of the drug's mechanism of action and its effects on cell signaling pathways could lead to the development of new targets for cancer therapy.

Synthesemethoden

The synthesis of 14-Salicyloylcarubicin involves the modification of daunorubicin at the C-14 position with a salicylic acid derivative. The reaction is typically carried out using a combination of chemical and enzymatic methods. The yield of the synthesis is typically low, but the product can be purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

The potential of 14-Salicyloylcarubicin as an anticancer agent has been extensively studied in vitro and in vivo. In vitro studies have shown that the drug is effective against a wide range of cancer cell lines, including leukemia, breast, lung, and colon cancer. In vivo studies have shown that the drug is effective in animal models of cancer, including leukemia and breast cancer.

Eigenschaften

CAS-Nummer

116907-26-7

Produktname

14-Salicyloylcarubicin

Molekularformel

C33H31NO13

Molekulargewicht

649.6 g/mol

IUPAC-Name

[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate

InChI

InChI=1S/C33H31NO13/c1-13-27(38)17(34)9-22(46-13)47-20-11-33(44,21(37)12-45-32(43)14-5-2-3-7-18(14)35)10-16-24(20)31(42)26-25(29(16)40)28(39)15-6-4-8-19(36)23(15)30(26)41/h2-8,13,17,20,22,27,35-36,38,40,42,44H,9-12,34H2,1H3

InChI-Schlüssel

AJAHDRMPRTTZMX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O

Kanonische SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O

Synonyme

14-salicyloylcarminomycin
14-salicyloylcarubicin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.